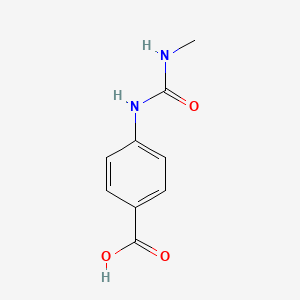

4-(Methylcarbamoylamino)benzoic acid

Vue d'ensemble

Description

4-(Methylcarbamoylamino)benzoic acid is an organic compound. It consists of a carboxyl group attached to a benzene ring . The molecule contains a total of 24 atoms, including 10 Hydrogen atoms, 9 Carbon atoms, 2 Nitrogen atoms, and 3 Oxygen atoms .

Synthesis Analysis

The synthesis of 4-(Methylcarbamoylamino)benzoic acid can be achieved through various methods. One approach involves the use of benzocaine as a precursor . Another method involves the reaction of benzoic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth .Molecular Structure Analysis

The molecular structure of 4-(Methylcarbamoylamino)benzoic acid includes 24 bonds in total: 14 non-H bonds, 8 multiple bonds, 2 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 carboxylic acid (aromatic), 1 urea (-thio) derivative, and 1 hydroxyl group .Chemical Reactions Analysis

The chemical reactions of 4-(Methylcarbamoylamino)benzoic acid involve various processes. For instance, it can undergo acid-base reactions, which can convert some compounds from neutral to ionic forms . It can also react with OH, NO3, and SO4 radicals in the atmosphere .Physical And Chemical Properties Analysis

4-(Methylcarbamoylamino)benzoic acid is soluble in water, and its solubility at 25°C and 100°C is 3.44 g/L and 56.31 g/L respectively . The acid dissociation constant (pKa) of benzoic acid corresponds to 4.2 .Applications De Recherche Scientifique

Sure! Here is a comprehensive analysis of the scientific research applications of 4-(Methylcarbamoylamino)benzoic acid, focusing on six unique applications:

Pharmaceutical Development

4-(Methylcarbamoylamino)benzoic acid is used in the synthesis of various pharmaceutical compounds. Its structure allows it to act as a precursor or intermediate in the production of drugs, particularly those targeting bacterial infections and inflammatory conditions. The compound’s ability to form stable derivatives makes it valuable in medicinal chemistry for developing new therapeutic agents .

Antimicrobial Agents

This compound has shown potential in the development of antimicrobial agents. Research indicates that derivatives of benzoic acid, including 4-(Methylcarbamoylamino)benzoic acid, exhibit significant antibacterial and antifungal activities. These properties are crucial for creating new antibiotics and antifungal medications to combat resistant strains of pathogens .

UV-Absorbers and Sunscreens

4-(Methylcarbamoylamino)benzoic acid is utilized in the synthesis of UV-absorbing compounds. These compounds are essential in the formulation of sunscreens and other skincare products that protect the skin from harmful ultraviolet radiation. The compound’s ability to absorb UV light helps prevent skin damage and reduces the risk of skin cancer .

Agricultural Chemicals

In agriculture, 4-(Methylcarbamoylamino)benzoic acid is used to develop herbicides and pesticides. Its derivatives can inhibit the growth of weeds and pests, thereby enhancing crop yield and quality. The compound’s effectiveness in controlling unwanted plant and insect populations makes it a valuable tool in sustainable agriculture .

Biochemical Research

This compound is also employed in biochemical research as a reagent. It is used in various assays and experiments to study enzyme activities, protein interactions, and metabolic pathways. Its stability and reactivity make it suitable for use in laboratory settings to investigate biological processes at the molecular level .

Material Science

In material science, 4-(Methylcarbamoylamino)benzoic acid is used to synthesize polymers and other advanced materials. Its incorporation into polymer chains can enhance the properties of the resulting materials, such as their thermal stability, mechanical strength, and resistance to degradation. These materials have applications in various industries, including electronics, automotive, and aerospace .

Mécanisme D'action

Target of Action

It’s structurally related to benzoic acid, which is known to have antimicrobial properties . It’s also related to local anesthetics, which act on nerve endings or around nerve trunks, and are combined with specific sodium ion (Na+) channel sites on the nerve membrane .

Mode of Action

Local anesthetics, for example, can affect the membrane potential by reducing Na+ passage through sodium ion channels, thus blocking the generation and conduction of nerve impulses .

Biochemical Pathways

Benzoic acid, a structurally related compound, is known to be involved in the core β-oxidative pathway . This pathway is crucial for the biosynthesis of benzoic acid derivatives, which play many valuable roles in plant metabolism .

Pharmacokinetics

Their potency is correlated to lipid solubility, the duration of action is associated with the extent of protein binding, and the onset of action is related to pKa .

Result of Action

Structurally related local anesthetics are known to block the generation and conduction of sensory nerve impulses, temporarily eliminating local sensation .

Action Environment

The action of 4-(Methylcarbamoylamino)benzoic acid may be influenced by various environmental factors. For instance, the pH of the environment could impact the ionization state of the compound, potentially affecting its absorption and distribution . Additionally, the presence of other substances in the environment could influence the compound’s stability and efficacy.

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

4-(methylcarbamoylamino)benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O3/c1-10-9(14)11-7-4-2-6(3-5-7)8(12)13/h2-5H,1H3,(H,12,13)(H2,10,11,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSOMAKYZWNPMKC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)NC1=CC=C(C=C1)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30308425 | |

| Record name | 4-(methylcarbamoylamino)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30308425 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

54057-66-8 | |

| Record name | NSC203915 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=203915 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-(methylcarbamoylamino)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30308425 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

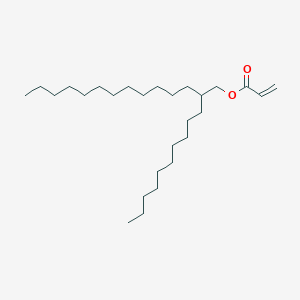

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[Dimethyl(2-phenylethyl)silyl]methyl carbamate](/img/structure/B3053407.png)

![[Dimethyl(2-phenylethyl)silyl]methanol](/img/structure/B3053408.png)

![(2Z)-4-[(2-methylphenyl)amino]-4-oxobut-2-enoic acid](/img/structure/B3053418.png)